

Application Notes and Protocols for In vivo Dosing of SCH-900271

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Compound of Interest

Compound Name: SCH-900271

Cat. No.: B610744

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Abstract

These application notes provide a comprehensive guide for the preparation and in vivo administration of **SCH-900271**, a potent nicotinic acid receptor agonist. This document outlines detailed protocols for solubilizing the compound, recommended vehicle formulations, and reported dosing in animal models. The information is intended to facilitate reproducible in vivo studies investigating the therapeutic potential of **SCH-900271** for conditions such as dyslipidemia.

Compound Information

Parameter	Value	Reference
Molecular Weight	276.29 g/mol	[1]
Appearance	Solid, light yellow to yellow	[1][2]
In Vitro Potency (EC50)	2 nM (in hu-GPR109a assay)	[1][3][4][5]
CAS Number	915210-50-3	[1][2]

Solubility and Vehicle Formulations

SCH-900271 is poorly soluble in aqueous solutions and requires a specific vehicle for in vivo administration. The following table summarizes suitable solvents and formulations.

Solvent/Vehicle	Solubility	Notes	Reference
DMSO	≥ 100 mg/mL (361.94 mM)	Use newly opened, hygroscopic DMSO.	[1][2]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (9.05 mM)	Results in a clear solution.	[1]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (9.05 mM)	Results in a clear solution.	[1]

Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution[1]. It is recommended to keep the proportion of DMSO in the final working solution below 2% if the animal is weak[1][2].

In Vivo Dosing and Administration

SCH-900271 has been shown to be orally active in animal models[1][3][4]. The following table summarizes reported dosing information.

Animal Model	Route of Administration	Dose	Observed Effect	Reference
Rat	Oral (p.o.)	1.0 mg/kg	-29% reduction in plasma free fatty acid (FFA) and -40% reduction in triglycerides (TG) 1 hour post-dosing.	[3]
Rat	Oral (p.o.)	3.0 mg/kg	Maximally effective dose for FFA and TG reduction.	[3]
Dog (Beagle)	Oral (p.o.)	1.0 mg/kg	50% reduction in plasma FFA.	[3][4][5]
Dog (Beagle)	Oral (p.o.)	up to 10 mg/kg	No overt signs of flushing.	[3][4][5]

While oral administration is the most documented route, other parenteral routes such as intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections are common for in vivo studies[6][7][8][9]. The choice of administration route will depend on the specific experimental design and pharmacokinetic objectives.

Experimental Protocols

Preparation of SCH-900271 in 10% DMSO, 90% (20% SBE- β -CD in Saline)

This protocol is suitable for oral or parenteral administration routes where a clear, aqueous-based solution is desired.

Materials:

- **SCH-900271** powder

- Dimethyl sulfoxide (DMSO), anhydrous
- Sulfobutylether- β -cyclodextrin (SBE- β -CD)
- Sterile Saline (0.9% NaCl)
- Sterile conical tubes
- Vortex mixer
- Sonicator (optional)
- Heating block or water bath (optional)

Protocol:

- Prepare 20% SBE- β -CD in Saline:
 - Weigh the required amount of SBE- β -CD.
 - In a sterile container, dissolve the SBE- β -CD in the appropriate volume of sterile saline to achieve a 20% (w/v) solution.
 - Mix thoroughly until the SBE- β -CD is completely dissolved. This may require vortexing or gentle heating.
- Prepare the Dosing Solution:
 - Calculate the required amount of **SCH-900271** and vehicle based on the desired final concentration and volume.
 - Weigh the **SCH-900271** powder and place it in a sterile conical tube.
 - Add DMSO to the tube to constitute 10% of the final volume.
 - Vortex the mixture until the **SCH-900271** is completely dissolved in the DMSO.
 - Add the 20% SBE- β -CD in saline solution to the tube to make up the remaining 90% of the final volume.

- Vortex the final solution thoroughly.
- If any precipitation is observed, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate until the solution becomes clear.
- Visually inspect the solution for any undissolved particles before administration.

Preparation of **SCH-900271** in 10% DMSO, 90% Corn Oil

This formulation is suitable for oral gavage.

Materials:

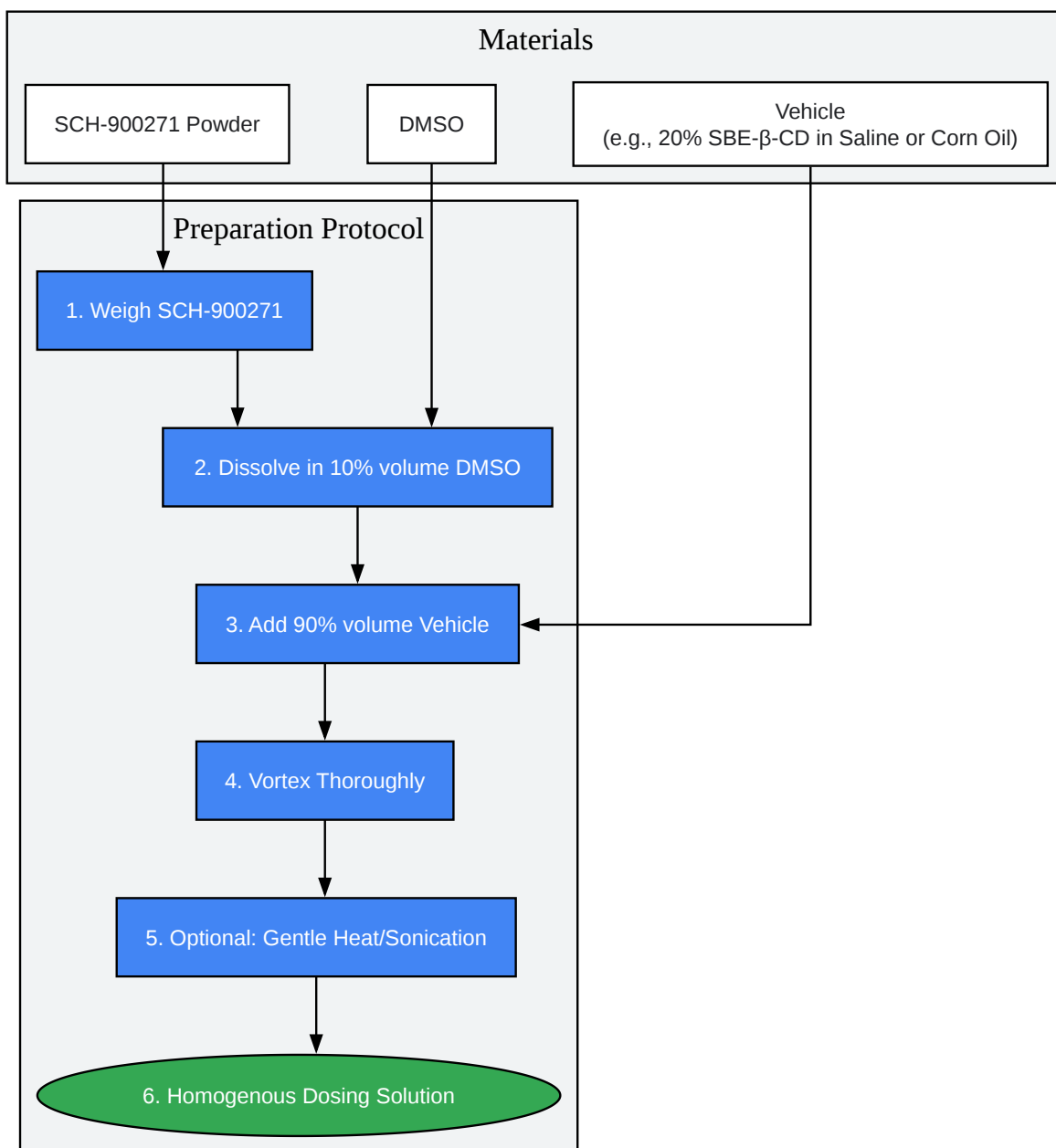
- **SCH-900271** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Corn oil, sterile
- Sterile conical tubes
- Vortex mixer
- Sonicator (optional)
- Heating block or water bath (optional)

Protocol:

- Prepare the Dosing Solution:
 - Calculate the required amount of **SCH-900271** and vehicle components.
 - Weigh the **SCH-900271** powder into a sterile conical tube.
 - Add DMSO to the tube to make up 10% of the final volume.
 - Vortex until the **SCH-900271** is fully dissolved in the DMSO.

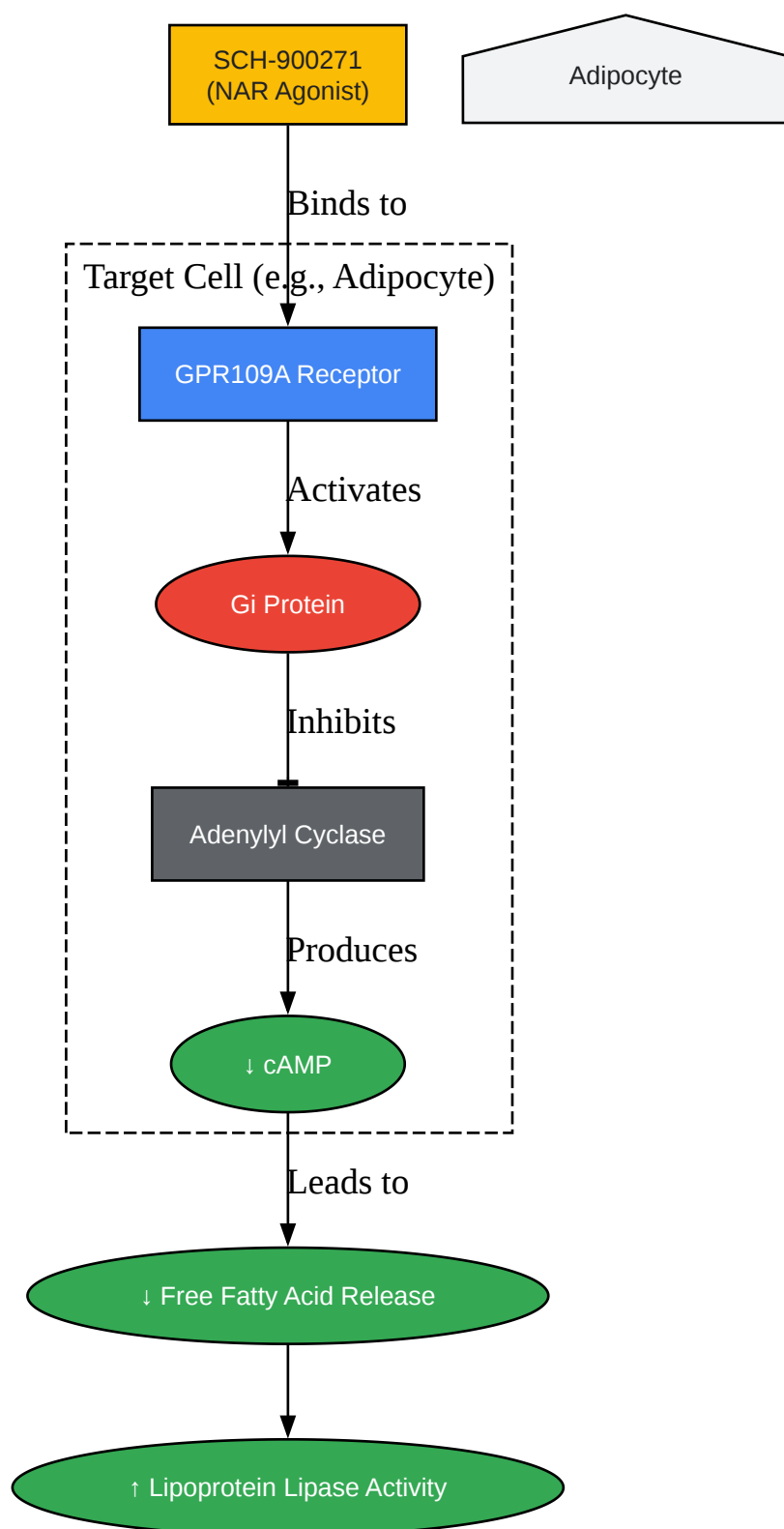
- Add the sterile corn oil to the tube for the remaining 90% of the final volume.
- Vortex the mixture vigorously to ensure a homogenous suspension/solution.
- If necessary, use gentle heating or sonication to aid dissolution and ensure uniformity.
- Visually inspect the solution for homogeneity before administration.

Visualized Workflows and Pathways



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Caption: Workflow for Preparing **SCH-900271** Dosing Solution.



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